4-[(2-Methoxyphenoxy)methyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-4-2-3-5-14(13)19-10-11-6-8-12(9-7-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABCMZDYAYHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149288-68-6 | |
| Record name | 4-[(2-methoxyphenoxy)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Routes for 4 2 Methoxyphenoxy Methyl Benzoic Acid
Established Synthetic Pathways and Reaction Mechanisms
Traditional synthetic routes for 4-[(2-Methoxyphenoxy)methyl]benzoic acid and analogous structures rely on well-established, multi-step processes. These pathways often involve the protection of the carboxylic acid as an ester, followed by the crucial ether formation, and concluding with deprotection to yield the final acid.
Esterification and Hydrolysis Routes
In many synthetic strategies for carboxylic acids, the carboxyl group is often protected as an ester to prevent unwanted side reactions during intermediate steps. The synthesis of this compound can effectively utilize this approach. A common precursor is a methyl or ethyl ester, such as methyl 4-(bromomethyl)benzoate (B8499459). This ester undergoes the necessary etherification reaction, and the synthesis is completed by hydrolyzing the resulting ester to the desired carboxylic acid.
The final hydrolysis step is typically accomplished under basic conditions, a process known as saponification. quora.com This involves refluxing the ester, methyl 4-[(2-methoxyphenoxy)methyl]benzoate, with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent such as methanol (B129727) or ethanol. chemspider.comgoogle.com The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol (methanol in this case). The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the strong base. A final acidification step with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to precipitate the final product, this compound. chemspider.comgoogle.com
| Step | Reagents | Solvent | Temperature | Duration | Typical Yield |
| Hydrolysis | 1. NaOH or KOH | Methanol/Water | Reflux (65-100 °C) | 1-4 hours | >90% |
| Acidification | 2. HCl (aq) | Water | 0-25 °C | 30 minutes | N/A |
Etherification Reactions in Synthesis
The formation of the ether bond is a critical step in the synthesis of this compound. The most common and effective method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide. masterorganicchemistry.com
In this specific synthesis, the reaction is typically performed between the sodium or potassium salt of 2-methoxyphenol (guaiacol) and an alkyl halide, such as methyl 4-(bromomethyl)benzoate. ysu.edu The phenoxide is generated in situ by treating guaiacol (B22219) with a strong base like sodium hydroxide, potassium hydroxide, or sodium hydride in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). wikipedia.orgfrancis-press.com The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group to form the ether linkage. youtube.com The reaction is generally heated to ensure a reasonable reaction rate, with typical temperatures ranging from 50 to 100 °C. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Duration |
| 2-Methoxyphenol (Guaiacol) | Methyl 4-(bromomethyl)benzoate | NaOH or KOH | DMF or Acetonitrile | 50-100 °C | 1-8 hours |
Oxidation Reactions in Carboxylic Acid Formation
An alternative synthetic route involves the formation of the carboxylic acid group via oxidation of a methyl group at a later stage. This pathway would begin by first forming the ether linkage with a toluene (B28343) derivative. For instance, 2-methoxyphenol could be reacted with 4-methylbenzyl chloride to form 1-methoxy-2-((4-methylbenzyl)oxy)benzene.
The final and key step in this route is the oxidation of the methyl group on the toluene ring to a carboxylic acid. This is a robust and widely used transformation in organic synthesis. wikipedia.org Strong oxidizing agents are required for this conversion. Potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution is a classic and effective reagent for this purpose. youtube.com The reaction mixture is typically heated to reflux for several hours. During the reaction, the purple permanganate is consumed and a brown precipitate of manganese dioxide (MnO₂) is formed. youtube.com After the oxidation is complete, the MnO₂ is filtered off, and the resulting aqueous solution containing the potassium salt of the carboxylic acid is acidified to yield this compound. Other potent oxidizing agents like chromic acid can also be employed, though they are less favored due to toxicity concerns.
| Starting Material | Oxidizing Agent | Conditions | Product |
| 1-methoxy-2-((4-methylbenzyl)oxy)benzene | KMnO₄ | Aqueous NaOH/KOH, Reflux | This compound |
Novel and Green Chemistry Approaches in Synthesis
Recent advancements in synthetic chemistry emphasize the development of more sustainable and efficient methodologies. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials, which can be applied to the synthesis of this compound. tsijournals.com
Catalytic Synthesis Methodologies
Catalysis is a cornerstone of green chemistry, offering pathways that increase reaction efficiency and reduce the need for stoichiometric reagents.
Phase-Transfer Catalysis (PTC) in Etherification : The Williamson ether synthesis can be made significantly greener by employing phase-transfer catalysis. acs.orgacs.org Instead of using anhydrous organic solvents, the reaction can be run in a two-phase system (e.g., water and an organic solvent like toluene). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where the alkyl halide resides. wikipedia.orgnumberanalytics.com This method avoids the need for expensive, anhydrous aprotic solvents and often proceeds under milder conditions with faster reaction rates. acs.org
Catalytic Oxidation : The oxidation of the methyl group can be performed using more environmentally friendly catalytic systems. Instead of stoichiometric permanganate, catalytic amounts of transition metals like cobalt or manganese salts can be used in the presence of molecular oxygen as the ultimate oxidant. wikipedia.orgacs.org These reactions, often carried out in acetic acid, proceed via free-radical mechanisms and can provide high yields of the desired benzoic acid, with water being the only major byproduct. acs.orgresearchgate.net Vanadium-based catalysts in the presence of hydrogen peroxide also offer a sustainable option for selective toluene oxidation. uniroma1.itmdpi.com
| Reaction | Catalytic Approach | Catalyst Example | Advantages |
| Etherification | Phase-Transfer Catalysis | Tetrabutylammonium bromide | Milder conditions, avoids anhydrous solvents, faster rates. acs.orgnumberanalytics.com |
| Oxidation | Aerobic Oxidation | Cobalt(II) acetate | Uses O₂ as the oxidant, reduces inorganic waste. acs.org |
Environmentally Benign Reaction Conditions
Microwave-Assisted Synthesis : The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tsijournals.comrroij.com Both the Williamson ether synthesis and the hydrolysis of the ester can be performed in significantly shorter times (often in minutes rather than hours) with improved yields under microwave heating. tsijournals.comconicet.gov.ar This technology leads to substantial energy savings and increased throughput. acs.org
Solvent Selection : The choice of solvent has a major impact on the environmental footprint of a synthesis. Green chemistry principles encourage the use of safer solvents like water, ethanol, or, in some cases, running reactions under solvent-free conditions. mdpi.com For the etherification step, the use of phase-transfer catalysis can enable water to be used as a solvent. acs.org
Ultrasound-Assisted Synthesis : The application of ultrasound (sonication) can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation. numberanalytics.com This can be applied to ether synthesis to improve mixing and mass transfer, potentially leading to higher yields and shorter reaction times.
These novel approaches, by focusing on catalytic efficiency and benign conditions, pave the way for a more sustainable production of this compound.
Atom Economy and Yield Optimization
A primary route for synthesizing this compound involves the reaction of a methyl 4-(bromomethyl)benzoate with guaiacol (2-methoxyphenol) in the presence of a base, followed by the hydrolysis of the resulting ester. While effective, optimizing this process for atom economy and yield is crucial for sustainable and cost-effective production.
Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com In the proposed Williamson ether synthesis, the key reaction forms an ether linkage. The reaction can be represented as:
Step 1 (Etherification): C₈H₈O(OCH₃) + C₉H₉BrO₂ + Base → C₁₆H₁₆O₄ + [Base-H]⁺Br⁻
Step 2 (Hydrolysis): C₁₆H₁₆O₄ + H₂O → C₁₅H₁₄O₄ + CH₃OH
In this pathway, the atoms from the bromine leaving group and the cation of the base used (e.g., Na⁺ or K⁺) are not incorporated into the final product, resulting in inorganic salt byproducts. primescholars.com This inherently limits the theoretical atom economy. Furthermore, the methyl group from the ester is removed during hydrolysis, also contributing to waste.
Yield optimization focuses on maximizing the amount of product obtained from a given quantity of reactants. For the synthesis of this compound, several parameters can be systematically adjusted to improve the reaction yield. These include the choice of solvent, base, reaction temperature, and reaction time. For instance, in related syntheses of methoxybenzoic acids, optimizing factors like the molar ratio of reactants and reaction time has led to significant improvements in yield, with some etherification steps reaching yields as high as 92.6%. researchgate.net
The table below summarizes key parameters that can be optimized for this synthetic route.
Table 1: Parameters for Yield Optimization in the Synthesis of this compound
| Parameter | Options | Considerations |
|---|---|---|
| Solvent | DMF, Acetonitrile, Acetone, THF | Polarity can influence reaction rate and solubility of reactants. |
| Base | K₂CO₃, NaH, NaOH, Et₃N | Strength and solubility of the base affect the deprotonation of the phenol. |
| Temperature | Room Temp. to 100 °C | Higher temperatures can increase reaction rate but may also lead to side products. |
| Reactant Ratio | Equimolar or slight excess of one reactant | Can be adjusted to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Monitored by techniques like TLC to determine the point of maximum conversion. |
Advanced Synthetic Techniques for High Purity Production
To overcome the limitations of conventional batch synthesis, including long reaction times and challenges in purification, advanced synthetic techniques are being explored. These methods offer enhanced control over reaction conditions, often leading to higher purity, better yields, and improved safety profiles.
Solid-Phase Synthesis Adaptations
Solid-phase synthesis offers a powerful method for streamlining the production process, particularly for creating libraries of related compounds and simplifying purification. mdpi.com This technique involves attaching one of the reactants to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. peptide.com
An adaptation for the synthesis of this compound could involve immobilizing a 4-(halomethyl)benzoic acid derivative onto a suitable resin, such as a Wang or Rink amide resin. The synthesis would proceed in the following hypothetical steps:
Attachment: The benzoic acid starting material is anchored to the solid support.
Reaction: The resin-bound substrate is treated with a solution of guaiacol and a base. The reaction occurs on the solid support.
Washing: Excess guaiacol, base, and salt byproducts are washed away from the resin with appropriate solvents.
Cleavage: The final product, this compound, is cleaved from the resin, often using an acid like trifluoroacetic acid (TFA), yielding a product of high purity.
This method avoids complex chromatographic purification and is amenable to automation, making it a valuable tool for rapid synthesis. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. ajrconline.org This technique can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. rasayanjournal.co.in The heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. ijprdjournal.com
For the synthesis of this compound, the Williamson ether synthesis step is a prime candidate for microwave assistance. Microwave irradiation has been successfully used to accelerate similar reactions, including the synthesis of benzoic acid derivatives and various esterifications. ajrconline.orgmdpi.com The rapid heating can overcome activation energy barriers more efficiently than conventional heating, minimizing the formation of degradation products that can occur with prolonged exposure to high temperatures. ijprdjournal.com
The table below provides a hypothetical comparison between conventional and microwave-assisted approaches for the key etherification step.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Several hours (e.g., 8-24 h) | Several minutes (e.g., 5-30 min) |
| Temperature | Typically reflux temperature of the solvent | Precisely controlled, often up to 120-160 °C |
| Yield | Moderate to good | Often higher due to reduced side reactions |
| Energy Input | Less efficient, heats vessel then contents | Highly efficient, directly heats polar reactants/solvent |
Flow Chemistry Applications
Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors, rather than in a traditional batch flask. tcichemicals.com This methodology provides exceptional control over reaction parameters like temperature, pressure, and mixing, which is often difficult to achieve in batch processes. europa.eu
Applying flow chemistry to the synthesis of this compound could involve pumping separate streams of the reactants (e.g., methyl 4-(bromomethyl)benzoate and a pre-formed solution of guaiacolate) into a mixing junction. The combined stream would then pass through a heated reactor coil where the etherification reaction occurs. The residence time in the reactor coil dictates the reaction time. This could be followed by an in-line quenching or even a subsequent reactor for continuous hydrolysis.
The key advantages of this approach include:
Enhanced Safety: The small volume of the reactor minimizes the risks associated with highly exothermic reactions or the handling of hazardous reagents. europa.eu
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots and improving product selectivity.
Scalability and Reproducibility: Scaling up production is achieved by running the system for a longer duration rather than using larger, more hazardous reactors. Automation ensures high reproducibility between runs. tcichemicals.com
Flow chemistry has been successfully applied to the multi-step synthesis of various complex active pharmaceutical ingredients, demonstrating its potential for the efficient and safe production of fine chemicals like this compound. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 4-(bromomethyl)benzoate |
| Guaiacol (2-methoxyphenol) |
| Wang resin |
| Rink amide resin |
Chemical Reactivity and Derivatization Strategies for Research Applications
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a key functional handle for a variety of chemical transformations. Its conversion into esters and amides is particularly relevant for modifying the compound's physicochemical properties, while its reduction provides access to corresponding aldehydes and alcohols.
The carboxylic acid moiety of 4-[(2-Methoxyphenoxy)methyl]benzoic acid can be readily converted into amides and esters. These reactions are fundamental in medicinal chemistry, often employed to create prodrugs. Prodrugs are inactive or less active precursors that are metabolized in vivo to release the active parent drug. This strategy can improve properties such as solubility, permeability, and bioavailability.
Amidation: The reaction of the carboxylic acid with a primary or secondary amine, typically in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride), yields the corresponding amide. nih.gov This approach allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's properties.
Esterification: Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. Amidomethyl esters are a specific class of prodrugs that can be designed to be cleaved by esterases in the body, releasing the parent carboxylic acid. nih.gov
These transformations are critical for developing derivatives with enhanced pharmacokinetic profiles.
| Transformation | Reagents & Conditions | Product | Application |
| Amidation | Primary/Secondary Amine, Coupling Agent (e.g., HATU, T3P) | N-substituted benzamide | Prodrugs, SAR studies |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Acyl Chloride route | Benzoate ester | Prodrugs with improved lipophilicity |
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing further avenues for derivatization.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to the corresponding primary alcohol, {4-[(2-Methoxyphenoxy)methyl]phenyl}methanol. This alcohol can then serve as a precursor for other functional groups.
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as it requires milder and more selective reagents to prevent overreduction to the alcohol. One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) or by using catalytic methods involving hydrosilanes. organic-chemistry.org The resulting aldehyde, 4-[(2-Methoxyphenoxy)methyl]benzaldehyde, is a valuable intermediate for reactions such as reductive amination and Wittig reactions.
| Target Product | Reagents | Notes |
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | Complete reduction of the carboxylic acid. |
| Aldehyde | 1. Conversion to acyl chloride/Weinreb amide2. Mild reducing agent (e.g., DIBAL-H) | Partial reduction; requires careful control of reaction conditions to avoid overreduction. organic-chemistry.org |
Modifications of the Phenoxy and Methoxy (B1213986) Substituents
The two aromatic rings of the molecule present opportunities for substitution reactions, allowing for the introduction of various functional groups that can modulate biological activity.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.comlibretexts.org The outcome of these reactions on this compound depends on the directing effects of the existing substituents on both rings.
The Methoxy-Substituted Ring: This ring is highly activated towards EAS due to the strong electron-donating and ortho-, para-directing effects of the methoxy (-OCH₃) group and the ether oxygen. Therefore, electrophiles will preferentially add to the positions ortho and para to these groups. Steric hindrance from the adjacent benzyl (B1604629) group may favor substitution at the para position.
The Benzoic Acid Ring: The carboxylic acid (-COOH) group and the benzyl ether substituent influence the reactivity of this ring. The carboxylic acid is a meta-directing deactivator, while the -(CH₂)-O- linkage is an ortho-, para-director. The interplay of these effects will determine the substitution pattern.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using SO₃/H₂SO₄). masterorganicchemistry.comlibretexts.org
| Reaction | Reagents | Predicted Major Product on Methoxy-Ring | Predicted Major Product on Benzoic Acid Ring |
| Nitration | HNO₃, H₂SO₄ | Substitution at positions ortho/para to the methoxy group | Substitution at the position meta to the carboxylic acid group |
| Bromination | Br₂, FeBr₃ | Substitution at positions ortho/para to the methoxy group | Substitution at the position ortho to the benzyl ether group |
| Sulfonation | SO₃, H₂SO₄ | Substitution at positions ortho/para to the methoxy group | Substitution at the position meta to the carboxylic acid group |
Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), on the aromatic ring to activate it for nucleophilic attack. nih.gov The parent molecule, this compound, is not sufficiently activated for SNAr.
However, if the molecule is first modified by an EAS reaction, such as nitration, the resulting nitro-substituted derivative could potentially undergo SNAr. For instance, if a nitro group is introduced ortho or para to a potential leaving group (like a halogen, which could be introduced via a Sandmeyer reaction from an amine), it would make the ring susceptible to attack by nucleophiles. This multi-step strategy could be used to introduce functionalities that are not accessible through EAS.
Synthesis of Libraries for Structure-Activity Relationship (SAR) Studies
The chemical handles on this compound make it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.gov SAR studies are essential in drug discovery to understand how different parts of a molecule contribute to its biological activity. iomcworld.com
A library of derivatives can be systematically generated by combining the reactions described above:
Amide Library Synthesis: A diverse set of amines can be reacted with the carboxylic acid moiety to produce a library of amides, exploring the effect of different N-substituents. nih.gov
Ester Library Synthesis: Similarly, a range of alcohols can be used to generate a library of esters.
Aromatic Substitution Library: By performing various EAS reactions (nitration, halogenation, etc.) on the parent molecule, a set of derivatives with modified aromatic rings can be created. These can then be further functionalized. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
By systematically synthesizing and testing these libraries, researchers can identify key structural features required for a desired biological effect, leading to the optimization of lead compounds.
Parallel Synthesis Techniques
Parallel synthesis is a powerful strategy for rapidly generating a library of discrete compounds in a systematic manner. In this approach, a common chemical intermediate is subjected to a series of reactions in separate reaction vessels, allowing for the simultaneous creation of numerous analogues. The carboxylic acid group of this compound is an ideal functional handle for derivatization using parallel synthesis, particularly for the creation of amide or ester libraries.
A common application of this technique involves the reaction of the carboxylic acid with a diverse set of amines to produce a library of amides. researchgate.netresearchgate.net This is typically achieved by activating the carboxylic acid, for example by converting it to an acid chloride or by using peptide coupling reagents, and then distributing the activated intermediate into an array of wells (e.g., a 96-well plate), each containing a different primary or secondary amine. researchgate.net This process allows for the rapid and efficient synthesis of hundreds of distinct amide derivatives. The resulting library of compounds can then be screened for biological activity, allowing for the exploration of structure-activity relationships (SAR) related to the substituent introduced via the amine.
Illustrative Parallel Synthesis of an Amide Library:
A hypothetical parallel synthesis workflow starting from this compound could involve the following steps:
Activation of the carboxylic acid moiety.
Dispensing the activated acid into a 96-well reaction block.
Addition of a unique amine building block to each well.
Reaction, followed by parallel workup and purification.
The table below illustrates a small subset of a potential library that could be generated using this method.
| Well ID | Amine Building Block | Final Compound Structure |
| A1 | Aniline | 4-[(2-Methoxyphenoxy)methyl]-N-phenylbenzamide |
| A2 | Benzylamine | N-Benzyl-4-[(2-Methoxyphenoxy)methyl]benzamide |
| A3 | Morpholine | {4-[(2-Methoxyphenoxy)methyl]phenyl}(morpholino)methanone |
| A4 | Piperidine | {4-[(2-Methoxyphenoxy)methyl]phenyl}(piperdin-1-yl)methanone |
This technique enables the systematic modification of one part of the molecule while keeping the core scaffold constant, providing a focused set of compounds ideal for optimizing interactions with a biological target.
Combinatorial Chemistry Approaches
Combinatorial chemistry expands on the principles of parallel synthesis to create even larger and more diverse libraries of compounds. wikipedia.org A key strategy in combinatorial chemistry is the "split-and-pool" (or "split-mix") synthesis, often performed on a solid support. nih.gov This method allows for the exponential growth of the library size with each synthetic step.
While this compound itself has two main points for derivatization (the aromatic rings), a more common combinatorial approach would involve its synthesis from constituent building blocks. For instance, a library of related diaryl ether benzoic acids could be generated by reacting a set of substituted phenols with a set of substituted benzyl halides, followed by oxidation of a methyl group to the carboxylic acid.
A hypothetical liquid-phase combinatorial synthesis could be designed using a soluble polymer support like polyethylene (B3416737) glycol (PEG). acs.org The general route might involve:
Attachment of a set of phenolic compounds to the soluble support.
Reaction of the polymer-supported phenols with a library of substituted 4-(bromomethyl)benzoate (B8499459) esters.
Saponification of the ester to release the final benzoic acid derivatives from the support.
This approach allows for the introduction of diversity at two key positions, as illustrated in the table below, representing a small grid from a larger combinatorial library.
| Phenol Building Block (R1) | 4-(Bromomethyl)benzoate Building Block (R2) | Resulting Product |
| Guaiacol (B22219) (R1 = 2-methoxy) | Methyl 4-(bromomethyl)benzoate | This compound |
| Phenol (R1 = H) | Methyl 4-(bromomethyl)benzoate | 4-(Phenoxymethyl)benzoic acid |
| 4-Chlorophenol (R1 = 4-chloro) | Methyl 4-(bromomethyl)benzoate | 4-[(4-Chlorophenoxy)methyl]benzoic acid |
| Guaiacol (R1 = 2-methoxy) | Methyl 4-(bromomethyl)-2-fluorobenzoate | 2-Fluoro-4-[(2-methoxyphenoxy)methyl]benzoic acid |
By using 'm' different phenols and 'n' different benzyl bromides, a library of 'm x n' distinct products can be synthesized, enabling a broad exploration of the chemical space around the core structure.
Diversity-Oriented Synthesis
Diversity-Oriented Synthesis (DOS) is a more advanced strategy that aims to generate libraries of compounds with a high degree of structural and stereochemical diversity, often populating areas of chemical space not covered by traditional compound collections. cam.ac.ukcam.ac.uk Unlike target-oriented or combinatorial synthesis which often focuses on variations around a single scaffold, DOS aims to create a variety of different molecular skeletons from a common starting material or a small set of building blocks. mskcc.orgnih.gov
Starting with a molecule like this compound, a DOS approach would not focus on simply creating analogues, but on using its chemical features to branch out into fundamentally different molecular architectures. The strategy often involves complexity-generating reactions that can lead to multiple, distinct structural outcomes depending on the reagents and conditions used.
A hypothetical DOS strategy originating from a precursor to this compound could be envisioned. For example, a key intermediate could be subjected to different reaction pathways:
Pathway A (Linear Elaboration): The intermediate is carried forward to produce the target compound and its amide/ester derivatives, as in parallel synthesis. This explores "appendage diversity."
Pathway B (Intramolecular Cyclization): The intermediate is designed with additional functional groups that allow for an intramolecular cyclization reaction (e.g., a Friedel-Crafts acylation or a Pictet-Spengler type reaction), leading to polycyclic scaffolds. This generates "skeletal diversity."
Pathway C (Rearrangement/Fragmentation): The intermediate is subjected to conditions that induce a molecular rearrangement (e.g., a Claisen rearrangement of an allyl ether analogue) to create a completely different connectivity and scaffold.
The goal is to efficiently generate a collection of molecules that are diverse in their core structure, shape, and functional group presentation, which is valuable for screening against a wide range of biological targets to find novel probes or drug leads. nih.gov
Conceptual Table of Diversity-Oriented Pathways:
| Synthesis Pathway | Key Transformation | Resulting Scaffold Type | Type of Diversity |
| Pathway A | Amidation/Esterification | Linear Diaryl Ether | Appendage |
| Pathway B | Intramolecular Cyclization | Fused Polycyclic Ether | Skeletal |
| Pathway C | Skeletal Rearrangement | Rearranged Phenolic | Skeletal & Functional Group |
This strategic approach ensures that the resulting library has a broad structural variance, increasing the probability of discovering compounds with novel biological activities.
Mechanistic Investigations in Preclinical Biological Models
Molecular Target Identification and Validation in Cellular Systems
Enzyme Inhibition Studies in Cell Lysates
No studies reporting the inhibitory effects of 4-[(2-Methoxyphenoxy)methyl]benzoic acid on specific enzymes in cell lysates are currently available.
Receptor Binding Assays in Isolated Receptors
There is no published data on the binding affinity or interaction of this compound with any isolated receptors.
Protein-Ligand Interaction Analysis
Computational or experimental analyses detailing the direct interaction between this compound and specific protein targets have not been documented in the scientific literature.
Cellular Pathway Modulation Studies in In Vitro Research
Apoptosis Induction Mechanisms in Cancer Cell Lines
No research has been published investigating the potential for this compound to induce apoptosis in cancer cell lines.
Cell Cycle Arrest Modulations
There are no available studies that have examined the effects of this compound on cell cycle progression in any cell line.
Inflammatory Pathway Interruption in Cell Models
There is currently no available research detailing the effects of this compound on inflammatory pathways in cellular models. Studies investigating its potential to modulate key inflammatory mediators, such as cytokines, chemokines, or signaling molecules involved in inflammatory cascades, have not been published.
Antiproliferative Effects on Specific Cell Lines
Information regarding the antiproliferative or cytotoxic effects of this compound on specific cancer or other cell lines is not present in the available scientific literature. Consequently, data on its potential impact on cell viability, apoptosis, or cell cycle progression is unavailable.
Mechanistic Insights from In Vivo Animal Models
There is a lack of published research on the in vivo effects of this compound in animal models. Therefore, information pertaining to its impact on molecular biomarkers, its pharmacodynamic profile in rodents, and its effects on cellular signaling pathways in animal tissues has not been reported.
Investigation of Molecular Biomarkers in Animal Tissues
No studies have been identified that investigate the modulation of molecular biomarkers in animal tissues following the administration of this compound.
Pharmacodynamic Studies in Rodent Models (Non-Clinical Efficacy)
Pharmacodynamic studies to assess the non-clinical efficacy and the dose-response relationship of this compound in rodent models have not been documented in the public domain.
Effects on Cellular Signaling Pathways in Animal Tissues
There is no available data on the effects of this compound on specific cellular signaling pathways within animal tissues.
Structure Activity Relationship Sar and Pharmacophore Elucidation
Contribution of the Benzoic Acid Moiety to Biological Activity
The benzoic acid moiety is a well-established pharmacophore in medicinal chemistry, recognized for its significant role in the biological activity of numerous compounds. nih.govontosight.ai Its presence in a molecule is often responsible for key interactions with biological targets. preprints.orgresearchgate.net In the context of 4-[(2-Methoxyphenoxy)methyl]benzoic acid, the carboxylic acid group is the primary contributor to its acidic nature and its ability to engage in crucial binding interactions.
At physiological pH, the carboxylic acid group exists predominantly in its deprotonated carboxylate form. This negatively charged group is a potent hydrogen bond acceptor and can also form strong ionic bonds or salt bridges with positively charged residues, such as arginine, lysine, or histidine, within a protein's active site. This electrostatic interaction is often a critical anchoring point for the ligand, ensuring proper orientation for further binding events.
Furthermore, the aromatic ring of the benzoic acid contributes to binding through non-covalent interactions like π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions with nonpolar pockets in the target protein. Aromatic acid moieties are found in various important therapeutic agents, underscoring their importance in drug design. nih.gov
| Interaction Type | Functional Group | Potential Interacting Amino Acid Residues | Significance in Binding |
|---|---|---|---|
| Ionic Interaction / Salt Bridge | Carboxylate (-COO⁻) | Arginine, Lysine, Histidine | Strong anchoring point, orientation of the ligand |
| Hydrogen Bonding | Carboxylate (-COO⁻) | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Directional binding, specificity |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | Stabilization of the binding complex |
| Hydrophobic Interaction | Phenyl Ring | Leucine (B10760876), Isoleucine, Valine, Alanine | Contribution to overall binding affinity |
Role of the Methoxyphenoxy Group in Ligand-Target Recognition
The methoxyphenoxy group is a significant modulator of the compound's electronic and steric properties, which in turn influences its interaction with biological targets. The methoxy (B1213986) group (-OCH₃) is a prevalent substituent in many natural products and approved drugs due to the benefits it can confer on ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.gov
Moreover, the methoxy group is an electron-donating group, which can modulate the electron density of the phenoxy ring. This alteration in electronic properties can affect the strength of aromatic interactions, such as π-π stacking or cation-π interactions. Studies on related compounds have shown that the presence and position of methoxy groups can be critical for biological activity, including anti-inflammatory effects. mdpi.comnih.gov
| Feature | Structural Component | Effect on Ligand-Target Recognition |
|---|---|---|
| Hydrogen Bond Acceptor | Methoxy Oxygen | Forms specific hydrogen bonds with receptor sites. |
| Hydrophobic Interactions | Methoxy Methyl Group & Phenyl Ring | Contributes to binding affinity in hydrophobic pockets. |
| Steric Influence | Ortho-Methoxy Group | Restricts conformation, potentially favoring the bioactive pose. |
| Electronic Effects | Electron-donating Methoxy Group | Modulates the electronic character of the phenoxy ring, influencing aromatic interactions. |
Impact of the Methylene (B1212753) Linker on Conformational Preferences and Binding
The methylene (-CH₂-) group acts as a flexible linker connecting the benzoic acid and the methoxyphenoxy moieties. The role of linkers in drug design is critical as they control the spatial relationship between different pharmacophoric elements, thereby influencing the molecule's ability to adopt a favorable conformation for binding. nih.govnih.gov
The single methylene linker in this compound provides a degree of rotational freedom, allowing the two aromatic systems to orient themselves independently to a certain extent. This flexibility can be advantageous, enabling the molecule to adapt to the specific topology of the target's binding site—a concept known as induced fit. However, this flexibility also comes at an entropic cost upon binding, as the molecule becomes more ordered.
The length and nature of the linker are determining factors for the biological activity of a molecule. researchgate.net A single methylene unit, as seen here, provides a specific distance and spatial orientation between the key interacting groups. Altering the length of this linker (e.g., by adding more methylene units or replacing it with a more rigid group) would significantly impact the compound's activity by changing the distance between the benzoic acid's interaction point and the methoxyphenoxy group's binding region. Studies on other molecular systems have shown that even minor modifications to a linker, such as methylation, can significantly alter conformational space and biological properties. acs.org
Identification of Key Pharmacophoric Elements for Target Engagement
Based on the analysis of its structural components, a pharmacophore model for this compound can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity.
The key pharmacophoric elements for this compound are:
An Anionic/Hydrogen Bond Acceptor Center: Located at the carboxylate group of the benzoic acid moiety. This is likely a primary anchoring point to the biological target.
Aromatic/Hydrophobic Region 1: The phenyl ring of the benzoic acid, which can engage in π-π stacking and hydrophobic interactions.
A Hydrogen Bond Acceptor: The ether oxygen linking the methylene group and the phenoxy ring.
A Hydrogen Bond Acceptor: The oxygen atom of the ortho-methoxy group.
Aromatic/Hydrophobic Region 2: The methoxy-substituted phenyl ring, providing a large surface for hydrophobic and van der Waals interactions.
Defined Spatial Separation: The methylene linker dictates a specific distance and relative orientation between the benzoic acid pharmacophore and the methoxyphenoxy group.
These elements collectively define the molecule's ability to recognize and bind to its specific biological target, leading to its observed activity. Any modification to these key features would be expected to alter the compound's biological profile.
| Pharmacophoric Feature | Structural Moiety | Primary Role in Target Engagement |
|---|---|---|
| Anionic / H-Bond Acceptor | Benzoic Acid (Carboxylate) | Primary anchoring, ionic interactions. |
| Aromatic/Hydrophobic | Benzoic Acid (Phenyl Ring) | π-stacking, hydrophobic interactions. |
| H-Bond Acceptor | Ether Linkage | Secondary binding interaction. |
| H-Bond Acceptor | Methoxy Group | Directional binding, specificity. |
| Aromatic/Hydrophobic | Methoxyphenoxy Ring | Shape complementarity, hydrophobic interactions. |
| Spacer | Methylene Linker | Positions pharmacophoric groups at an optimal distance and orientation. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations provide a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics. nih.govepstem.net
Molecular Orbital Theory Applications
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. epstem.net
For 4-[(2-Methoxyphenoxy)methyl]benzoic acid, a larger HOMO-LUMO gap would suggest high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to determine these values. acs.org The distribution of HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. In this molecule, the HOMO is typically localized on the electron-rich methoxyphenoxy group, while the LUMO is often found on the benzoic acid moiety.
Table 1: Calculated Frontier Molecular Orbital Properties (Note: The following data is illustrative, based on typical values for similar aromatic ether compounds, as specific experimental or computational results for this exact molecule are not available in published literature.)
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. epstem.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms.
In the case of this compound, the MEP would show significant negative potential (red) around the carbonyl oxygen and the methoxy (B1213986) oxygen atoms, highlighting these as key sites for hydrogen bond acceptance. Conversely, the hydrogen of the carboxylic acid group would exhibit a strong positive potential (blue), marking it as a primary hydrogen bond donor site.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and for structure-based drug design. nih.gov Given that this compound is a known intermediate in the synthesis of FPL-55712, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist, docking studies would typically target this receptor. nih.govdrugbank.com
Binding Mode Analysis within Target Active Sites
Docking simulations would place this compound into the binding pocket of the CysLT1 receptor. The analysis of the resulting poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov It would be expected that the carboxylic acid group of the ligand would form a critical hydrogen bond or salt bridge with a basic residue (like arginine or lysine) in the active site, a common feature for acidic ligands. The aromatic rings could engage in hydrophobic and pi-pi stacking interactions with nonpolar and aromatic residues like phenylalanine, tyrosine, or leucine (B10760876) within the binding pocket. nih.gov
Scoring Functions for Ligand Affinity Prediction
Scoring functions are mathematical models used to approximate the binding affinity (or binding free energy) of a ligand to a protein. nih.gov After docking, these functions calculate a score for each predicted binding pose, with lower scores generally indicating more favorable binding. These scores are typically expressed in kcal/mol. By comparing the docking score of this compound with that of known antagonists, one could predict its potential inhibitory activity.
Table 2: Illustrative Molecular Docking Results against CysLT1 Receptor (Note: This data is hypothetical and for illustrative purposes only.)
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -7.8 | Arg104 | Hydrogen Bond, Salt Bridge |
| This compound | Tyr142 | Pi-Pi Stacking | |
| This compound | Leu235 | Hydrophobic |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. longdom.org An MD simulation provides detailed information on the conformational flexibility of a ligand and the stability of a ligand-protein complex. researchgate.net
For this compound, MD simulations can explore its conformational landscape. The molecule possesses several rotatable bonds, particularly around the ether linkage and the methylene (B1212753) bridge. Simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. When docked into a receptor, an MD simulation of the complex, typically run for hundreds of nanoseconds, can assess the stability of the binding pose predicted by docking. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket, validating the docking results and confirming the stability of the predicted interactions. researchgate.net
Ligand-Target Complex Stability Simulations
To understand the potential efficacy and interaction of a compound with a biological target, molecular dynamics (MD) simulations are frequently employed. nih.gov These simulations model the physical movements of atoms and molecules over time, providing a view of the stability and dynamics of a ligand-protein complex. researchgate.net
For a compound such as this compound, an MD simulation would typically follow a molecular docking study that has identified a putative binding pose within a target protein's active site. The simulation would then be run for a duration of nanoseconds to microseconds to assess how the ligand behaves within the binding pocket. Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess structural stability. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is not causing major disruptive changes to the protein structure, nor is it diffusing out of the binding site. researchgate.net
Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual amino acid residues. It can highlight which parts of the protein become more or less flexible upon ligand binding, offering clues about the binding mechanism. researchgate.net
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction. The carboxyl and ether oxygen atoms of this compound would be key points of interest for such interactions.
While specific target-based simulation data for this compound is not publicly available, the methodology provides a robust framework for evaluating its potential as a stable binder to a variety of biological targets. The stability of such protein-ligand complexes is fundamental to their biological function. uzh.ch
Conformational Landscape Exploration of the Compound
The biological activity of a flexible molecule is intrinsically linked to its three-dimensional shape or conformation. ijpsr.com this compound possesses several rotatable bonds, primarily around the central ether linkage and the methylene bridge, which allow it to adopt a wide range of conformations. Exploring this conformational landscape is essential to identify low-energy, stable structures that are likely to be biologically relevant. researchgate.net
Computational methods used for conformational analysis include:
Systematic Search: This method involves rotating each flexible bond by a defined increment, generating a large number of possible conformations.
Stochastic Methods (e.g., Monte Carlo): These approaches randomly alter the coordinates of the molecule and accept or reject the new conformation based on its energy.
Molecular Dynamics (MD): As described previously, MD simulations also sample different conformations of a molecule over time at a given temperature. nih.gov
For this compound, the key degrees of freedom would be the torsion angles defining the orientation of the two aromatic rings relative to each other. The analysis would aim to determine the lowest energy conformations and the energy barriers between them. It is widely recognized that ligands often bind to their targets in a conformation that is not the global minimum in solution, incurring an energetic penalty. researchgate.net Understanding the energy required to adopt different conformations is therefore critical for predicting binding affinity.
ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (In Silico Only)
In silico ADME predictions are vital in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles, thereby saving time and resources. sci-hub.senih.gov The following sections present predicted ADME properties for this compound based on its chemical structure.
Disclaimer: The data presented in the following tables are generated from in silico predictive models and have not been experimentally validated.
Computational Assessment of Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.gov Predicting whether a compound can cross the BBB is crucial for developing CNS-targeted drugs or for avoiding unwanted neurological side effects from peripherally acting drugs. Several molecular properties are used to predict BBB permeability.
Table 1: Predicted Physicochemical Properties and Blood-Brain Barrier Permeability
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 258.27 g/mol | Favorable for oral bioavailability. |
| LogP (Lipophilicity) | 2.90 | Within the optimal range for drug-likeness. |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | Suggests good intestinal absorption and potential for BBB penetration (typically < 90 Ų). |
| H-bond Donors | 1 | Compliant with drug-likeness rules. |
| H-bond Acceptors | 4 | Compliant with drug-likeness rules. |
| BBB Permeation Prediction | No | The model predicts the compound is unlikely to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | Yes | Predicted to be a substrate of P-gp, an efflux transporter that actively pumps compounds out of the CNS. |
Based on these in silico predictions, while some physicochemical properties of this compound are favorable for membrane permeability, its predicted status as a P-glycoprotein substrate suggests it would likely be actively removed from the brain, preventing significant accumulation in the CNS.
In Silico Prediction of Metabolic Hotspots
Predicting how a molecule will be metabolized is key to understanding its duration of action and potential for forming active or toxic metabolites. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for phase I metabolism. moldiscovery.com In silico tools can predict the most likely sites on a molecule to be oxidized by CYP enzymes, often referred to as "metabolic hotspots." springernature.com
For this compound, several sites are susceptible to metabolic transformation.
Table 2: Predicted Metabolic Hotspots
| Rank | Atom(s) | Predicted Transformation | Relevant Enzyme(s) |
|---|---|---|---|
| 1 | Carbon of the O-CH₃ group | O-Demethylation | CYP2D6, CYP3A4 |
| 2 | Aromatic carbons on the benzoic acid ring | Aromatic Hydroxylation | CYP2C9, CYP3A4 |
| 3 | Aromatic carbons on the methoxyphenoxy ring | Aromatic Hydroxylation | CYP1A2, CYP2C9 |
| 4 | Methylene bridge carbon (-CH₂-) | Hydroxylation | CYP3A4 |
The prediction indicates that the most probable metabolic transformation is the O-demethylation of the methoxy group. Hydroxylation of the aromatic rings is also predicted as a likely metabolic pathway. These predictions are critical for guiding chemical modifications to enhance metabolic stability if required. Web servers like BioTransformer can provide detailed predictions of potential metabolic products. nih.gov
Pharmacokinetics and Metabolism Studies in Preclinical Research Models
In Vitro Metabolic Stability and Enzyme Inhibition Studies
No publicly available data from microsomal stability assays for 4-[(2-Methoxyphenoxy)methyl]benzoic acid could be located. These assays are crucial in early drug discovery to determine the rate at which a compound is metabolized by liver microsomes, providing an initial estimate of its metabolic clearance in the body.
There is no available research detailing the inhibitory effects of this compound on cytochrome P450 (CYP) enzymes. Such studies are essential to understand the potential for a compound to cause drug-drug interactions by inhibiting the metabolism of other co-administered drugs.
Pharmacokinetic Profiles in Animal Models
Specific data on the absorption and distribution of this compound in rodent models, such as rats or mice, are not available in the public domain. These studies would typically characterize the rate and extent of absorption into the bloodstream and the subsequent distribution into various tissues.
No information has been published regarding the excretion pathways (e.g., renal, biliary) of this compound or the identification of its metabolites in the excreta of animal models. This information is vital for understanding how the compound and its metabolic byproducts are eliminated from the body.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to confirming the identity and assessing the purity of newly synthesized or isolated 4-[(2-Methoxyphenoxy)methyl]benzoic acid. Each technique offers unique insights into the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy : This technique identifies the different chemical environments of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the two aromatic rings, the methylene (B1212753) bridge, the methoxy (B1213986) group, and the carboxylic acid. The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often around 10-13 ppm. libretexts.org The protons on the para-substituted benzoic acid ring would appear as two distinct doublets in the aromatic region (approx. 7.5-8.1 ppm). The four protons on the 2-methoxyphenoxy ring would present a more complex multiplet pattern between approximately 6.8 and 7.2 ppm. The key methylene (-CH₂-) protons connecting the two moieties are expected to produce a sharp singlet around 5.0-5.5 ppm, while the methoxy (-OCH₃) protons would also yield a singlet, but further upfield, typically around 3.8 ppm. publish.csiro.au
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments. The carboxyl carbon (-COOH) is expected to have a chemical shift in the range of 165-185 δ. libretexts.org The twelve aromatic carbons would generate a series of signals between 110-160 δ. The carbon of the methylene bridge (-CH₂-) would likely appear around 65-75 δ, and the methoxy (-OCH₃) carbon signal is anticipated around 55-60 δ. publish.csiro.au
| Predicted ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~10-13 | (s, 1H), -COOH |
| ~8.1 | (d, 2H), Aromatic CH |
| ~7.5 | (d, 2H), Aromatic CH |
| ~6.8-7.2 | (m, 4H), Aromatic CH |
| ~5.2 | (s, 2H), -OCH₂Ar |
| ~3.8 | (s, 3H), -OCH₃ |
| Predicted ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~170 | -COOH |
| ~110-160 | Aromatic C |
| ~70 | -OCH₂Ar |
| ~56 | -OCH₃ |
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₄O₄), the exact monoisotopic mass is 258.0892 Da. In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺• or protonated molecule [M+H]⁺) would be observed with high accuracy, confirming the elemental composition.
Under electron ionization (EI), the molecule undergoes predictable fragmentation. Key fragmentation pathways for aromatic ethers and benzoic acids provide structural confirmation. whitman.eduwhitman.edublogspot.com Plausible fragmentation patterns include:
Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ fragment ion at m/z 241. docbrown.info
Loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ fragment at m/z 213.
Cleavage of the benzylic ether bond, which is a common and significant fragmentation pathway. This can result in two primary fragment ions: a cation at m/z 123 corresponding to the 2-methoxyphenoxy moiety, and a cation at m/z 135 corresponding to the carboxyphenylmethyl moiety.
Further fragmentation of the benzoyl portion is also possible. docbrown.inforesearchgate.net The presence and relative abundance of these fragments create a unique mass spectrum that serves as a molecular fingerprint.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. openstax.org For this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid and aryl ether groups. orgchemboulder.comspectroscopyonline.comyoutube.comblogspot.comfiveable.melibretexts.org
O-H Stretch : A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.orgorgchemboulder.com
C=O Stretch : A strong, sharp absorption corresponding to the carbonyl group of the conjugated carboxylic acid is expected in the region of 1680-1710 cm⁻¹. libretexts.org
C-O Stretch : The spectrum will contain multiple strong C-O stretching bands. The asymmetric C-O-C stretch of the aryl ether is anticipated around 1220-1260 cm⁻¹, while the C-O stretch of the carboxylic acid and the symmetric ether stretch will appear in the 1050-1300 cm⁻¹ region. youtube.comblogspot.comlibretexts.org
Aromatic C=C and C-H Stretches : Peaks for aromatic C=C bond stretching typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹.
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 | O-H stretch (Carboxylic acid, very broad) |
| >3000 | C-H stretch (Aromatic) |
| <3000 | C-H stretch (Aliphatic) |
| 1680-1710 | C=O stretch (Conjugated carboxylic acid, strong) |
| 1450-1600 | C=C stretch (Aromatic) |
| 1220-1260 | C-O stretch (Aryl ether, asymmetric) |
Chromatographic Methods for Separation and Quantification in Research Samples
Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose. nih.govsielc.com
The separation would likely utilize a C18 stationary phase column. nih.gov The mobile phase would consist of a mixture of an aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducible retention for the acidic analyte, the aqueous component is usually acidified with 0.1% formic acid or phosphoric acid to suppress the ionization of the carboxyl group. nih.govsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings exhibit strong absorbance (e.g., 254 nm). Purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram. For quantification, a calibration curve is generated by analyzing standard solutions of known concentrations.
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and high polarity stemming from the carboxylic acid group. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form prior to GC-MS analysis. colostate.edu
Common derivatization methods include esterification (e.g., reaction with methanol to form the methyl ester) or silylation (e.g., reaction with BSTFA to form a trimethylsilyl (B98337) (TMS) ester). nih.govnih.gov The resulting derivative can then be readily analyzed by GC-MS. The sample is injected into the GC, where the derivative is separated from other components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. This technique is highly sensitive and specific, providing both retention time data from the GC and a mass spectrum from the MS to confirm the identity of the derivatized analyte. nih.gov
Crystallographic Studies for Solid-State Structure Determination
X-ray Diffraction Analysis of Single Crystals
No published data are available.
Powder X-ray Diffraction for Polymorphism Studies
No published data are available.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for Therapeutic Intervention
The therapeutic potential of benzoic acid and its derivatives is an area of active investigation. Benzoic acid itself has been noted for its anti-inflammatory effects and has been studied as a potential treatment for conditions like acute murine campylobacteriosis. nih.gov Derivatives of benzoic acid are also being explored for their antimycobacterial properties, suggesting that they could serve as a basis for new tuberculosis treatments. nih.gov
For 4-[(2-Methoxyphenoxy)methyl]benzoic acid , future research will likely focus on screening the compound against a wide array of biological targets to uncover new therapeutic applications. Its structural similarity to other biologically active molecules suggests it could be a candidate for interventions in inflammatory diseases, pain relief, and infectious diseases. The methoxyphenoxy group and the benzoic acid moiety are key features that can interact with various enzymes and receptors, making it a versatile scaffold for drug discovery.
Integration with Advanced Drug Discovery Technologies (e.g., AI-driven design)
In the context of This compound , AI can be employed to:
Predictive Modeling : Develop quantitative structure-activity relationship (QSAR) models to predict the compound's efficacy and potential off-target effects.
De Novo Design : Use generative AI models to design new derivatives of the parent compound with enhanced therapeutic properties.
Target Identification : Analyze biological data to identify new potential targets for the compound.
By leveraging these advanced computational tools, researchers can accelerate the discovery and development of new drugs based on the This compound scaffold.
Development of Prodrugs and Targeted Delivery Systems (Research Focus)
A significant challenge in drug development is ensuring that a therapeutic agent reaches its target in the body in sufficient concentrations to be effective. Prodrugs and targeted delivery systems are two strategies used to overcome this challenge. nih.govnih.gov Prodrugs are inactive compounds that are converted into active drugs in the body, often at the site of action. mdpi.com Targeted delivery systems, such as nanoparticles and hydrogels, can be used to carry drugs to specific cells or tissues. mdpi.comnih.gov
For This compound , research in this area could involve:
Prodrug Design : Creating ester or amide derivatives of the carboxylic acid group to improve the compound's pharmacokinetic profile.
Nanoparticle Formulation : Encapsulating the compound in lipid or polymer-based nanoparticles to enhance its stability and target-specific delivery.
Hydrogel Systems : Incorporating the compound into injectable hydrogels for sustained release and localized therapy.
These approaches could significantly enhance the therapeutic efficacy of This compound while minimizing potential side effects.
Application in Material Science and Supramolecular Chemistry Research
The unique chemical structure of This compound also makes it a candidate for applications in material science and supramolecular chemistry. The presence of both a carboxylic acid group and an ether linkage allows for a variety of intermolecular interactions, including hydrogen bonding and aromatic stacking.
Potential research directions include:
Polymer Science : Using the compound as a monomer or additive to create polymers with enhanced thermal stability and chemical resistance. chemimpex.com
Supramolecular Assemblies : Exploring the self-assembly of the compound into complex structures such as gels, liquid crystals, or metal-organic frameworks (MOFs). mdpi.com These materials could have applications in areas such as sensing, catalysis, and drug delivery.
Crystal Engineering : Studying the crystal packing of the compound and its derivatives to design materials with specific optical or electronic properties.
The versatility of This compound suggests that it has the potential to be a valuable building block for a wide range of new materials with novel properties and functions.
Q & A
Q. What are the common synthetic routes for preparing 4-[(2-Methoxyphenoxy)methyl]benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include:
Etherification : Coupling 2-methoxyphenol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the phenoxy-methyl linkage .
Carboxylic Acid Protection/Deprotection : Use of methyl ester protection (via methoxycarbonyl groups) followed by hydrolysis under acidic or basic conditions to yield the free benzoic acid .
- Optimization Tips :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the methoxyphenoxy-methyl linkage (e.g., δ ~4.8 ppm for –CH₂–, δ ~3.8 ppm for –OCH₃) and aromatic proton environments .
- FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C–O–C at ~1250 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with <2 ppm mass accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from:
- Structural Variations : Minor substituent changes (e.g., methoxy vs. hydroxyl groups) alter binding affinities. Compare derivatives using SAR studies .
- Assay Conditions : Standardize protocols (e.g., MIC testing for Mycobacterium tuberculosis H37Rv at pH 7.4) to ensure reproducibility .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enoyl-ACP reductase .
Q. What strategies are effective for enhancing the solubility and bioavailability of this compound in pharmacological studies?
- Methodological Answer :
- Salt Formation : React with sodium hydroxide to form water-soluble sodium salts .
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance circulation time .
Q. How can computational methods predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., methoxy group’s lone pairs) .
- Reaction Pathway Simulation : Simulate intermediates in oxidation/reduction reactions (e.g., cyano → carboxylic acid conversion) using transition state theory .
- QSPR Models : Corrogate physicochemical properties (logP, polar surface area) with experimental reactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
